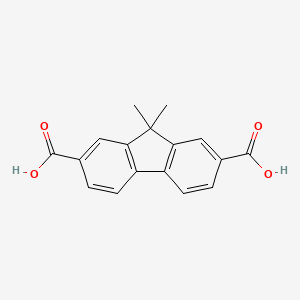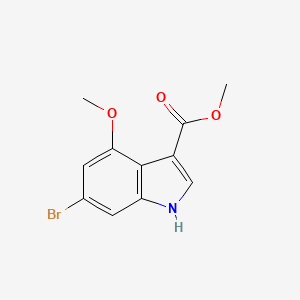
Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a bromine atom at the 6th position, a methoxy group at the 4th position, and a carboxylate ester at the 3rd position of the indole ring. These substitutions confer unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base such as sodium hydride.
Carboxylation: The carboxylate ester group is often introduced through a palladium-catalyzed carbonylation reaction using carbon monoxide and methanol under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, improving yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of 6-bromo-4-methoxy-1H-indole-3-carboxylic acid.
Reduction: Formation of 6-hydroxy-4-methoxy-1H-indole-3-carboxylate.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential bioactivity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its pharmacological properties, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-bromo-1H-indole-3-carboxylate: Lacks the methoxy group at the 4th position.
Methyl 4-methoxy-1H-indole-3-carboxylate: Lacks the bromine atom at the 6th position.
Methyl 6-chloro-4-methoxy-1H-indole-3-carboxylate: Has a chlorine atom instead of bromine at the 6th position.
Uniqueness
Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both the bromine and methoxy groups enhances its reactivity and potential biological activity compared to similar compounds. This unique structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H10BrNO3 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-6(12)3-8-10(9)7(5-13-8)11(14)16-2/h3-5,13H,1-2H3 |
Clave InChI |
CAPGXQWYCLLFOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C(=CN2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


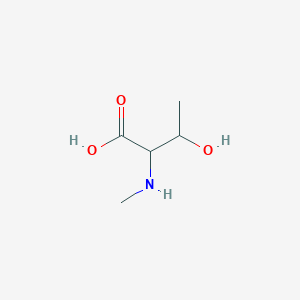
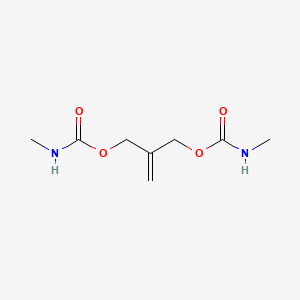
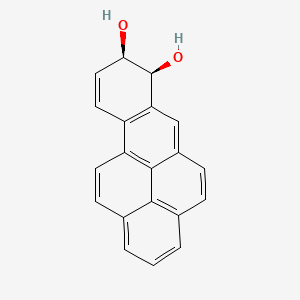
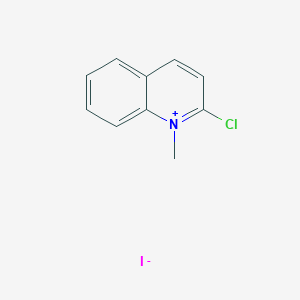
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
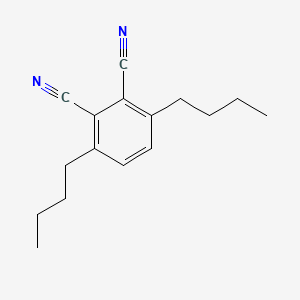
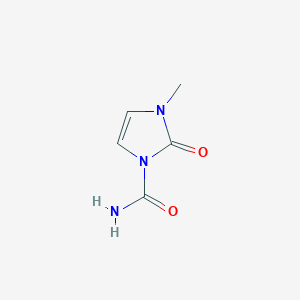
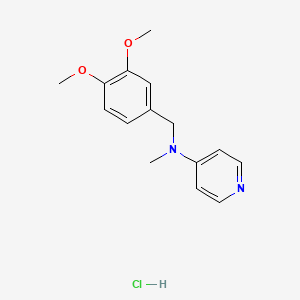
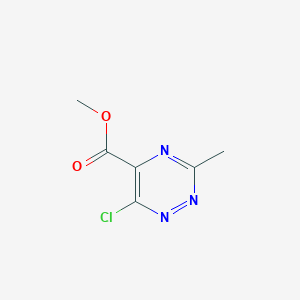

![7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12819820.png)
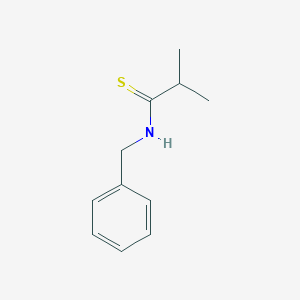
![4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12819834.png)
